molecular formula C12H9BrF2N2 B1445020 2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine CAS No. 1285160-89-5

2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine

Cat. No.: B1445020
CAS No.: 1285160-89-5
M. Wt: 299.11 g/mol
InChI Key: ZORIOODRBDTNCH-UHFFFAOYSA-N
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Description

2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H9BrF2N2. It is a derivative of benzene, featuring bromine, fluorine, and amine functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often require the use of solvents like ethanol, chloroform, or dichloromethane, and catalysts such as palladium or copper compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of quinones or amines .

Mechanism of Action

The mechanism of action of 2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine is unique due to its combination of bromine, fluorine, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research applications .

Properties

IUPAC Name

2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORIOODRBDTNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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